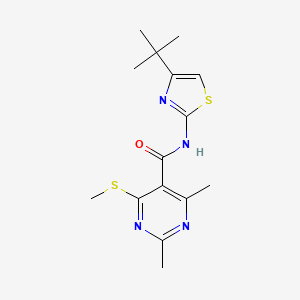
N-(4-Tert-butyl-1,3-thiazol-2-yl)-2,4-dimethyl-6-methylsulfanylpyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . It also contains a pyrimidine ring, which is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of such compounds typically involves multiple ring structures, including a thiazole ring and a pyrimidine ring . These rings are likely connected by a carbon chain, which may also bear additional functional groups .Chemical Reactions Analysis
Thiazole and pyrimidine rings are both aromatic and hence relatively stable. They can undergo electrophilic substitution reactions. The presence of functional groups like amides and sulfanyl could potentially make the compound reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors like the presence and position of functional groups, the overall size and shape of the molecule, and the specific arrangement of atoms would all play a role .Aplicaciones Científicas De Investigación
- Thieno [3,4-b]thiophene (TbT) derivatives, including those containing a carboxyl group, play a crucial role in organic optoelectronics. These molecules are used as donor and acceptor materials in organic solar cells (OSCs). The introduction of different functional groups at the C3-position of TbT units can efficiently modulate their photoluminescence properties .
- The synthesis of 3-substituted thieno [3,4-b]thiophene derivatives via hydroxy-based transformations has been achieved using a Pd-catalytic method. The key intermediate, 3-hydroxy-thieno [3,4-b]thiophene-2-carboxylate , serves as a versatile building block for structurally diverse compounds. This method overcomes limitations of previous approaches, such as linear multi-step synthesis and low yields .
Organic Optoelectronics
Materials Chemistry
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dimethyl-6-methylsulfanylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS2/c1-8-11(13(21-6)17-9(2)16-8)12(20)19-14-18-10(7-22-14)15(3,4)5/h7H,1-6H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLKPUQOPJXAFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)SC)C(=O)NC2=NC(=CS2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Tert-butyl-1,3-thiazol-2-YL)-2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenyl-1,2,4-triazaspiro[4.5]decan-3-one](/img/structure/B2842027.png)
![2-(4-fluorophenyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2842029.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2842030.png)
![4-ethoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2842031.png)




![4-({1-[(5-formyl-2-methoxyphenyl)methyl]-6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide](/img/structure/B2842041.png)
![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2842044.png)
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2842046.png)
![2-{[2-(8-Bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)ethyl]sulfanyl}-N-phenylacetamide](/img/structure/B2842047.png)